molecular formula C5H10N3O3+ B12829394 Dihydroxy(oxo)azanium;1,5-dimethylimidazole

Dihydroxy(oxo)azanium;1,5-dimethylimidazole

Cat. No.: B12829394
M. Wt: 160.15 g/mol
InChI Key: DIVUGRPTMWDIEN-UHFFFAOYSA-N
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Description

Dihydroxy(oxo)azanium;1,5-dimethylimidazole is a compound that combines the properties of an imidazole derivative with the unique characteristics of a dihydroxy(oxo)azanium group Imidazole derivatives are known for their versatility in various chemical reactions and their presence in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydroxy(oxo)azanium;1,5-dimethylimidazole typically involves the functionalization of the imidazole ring. One common method is the oxidation of 1,5-dimethylimidazole using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the selective formation of the dihydroxy(oxo)azanium group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Dihydroxy(oxo)azanium;1,5-dimethylimidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with lower oxidation states .

Scientific Research Applications

Dihydroxy(oxo)azanium;1,5-dimethylimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dihydroxy(oxo)azanium;1,5-dimethylimidazole exerts its effects involves its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and other biochemical pathways. The dihydroxy(oxo)azanium group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydroxy(oxo)azanium;1,5-dimethylimidazole is unique due to the presence of both the imidazole ring and the dihydroxy(oxo)azanium group.

Properties

Molecular Formula

C5H10N3O3+

Molecular Weight

160.15 g/mol

IUPAC Name

dihydroxy(oxo)azanium;1,5-dimethylimidazole

InChI

InChI=1S/C5H8N2.H2NO3/c1-5-3-6-4-7(5)2;2-1(3)4/h3-4H,1-2H3;(H2,2,3,4)/q;+1

InChI Key

DIVUGRPTMWDIEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN1C.[N+](=O)(O)O

Origin of Product

United States

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